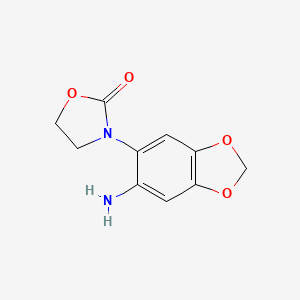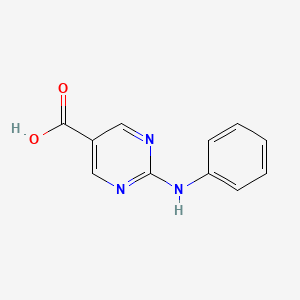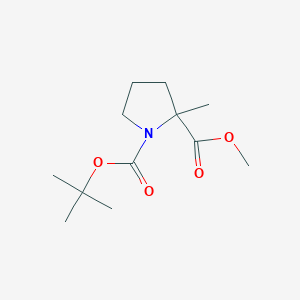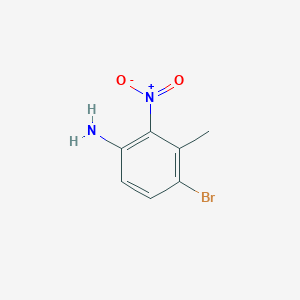
2-oxo-1,3-oxazolidin-3-yl-(6-amino-1,3-benzodioxol-5-yl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” is a compound with the molecular formula C9H9NO3 . It has a molecular weight of 179.17 g/mol . The compound is also known by several synonyms, including “6’-Amino-3’,4’-(methylenedioxy)acetophenone” and "6-Amino-3,4-methylenedioxyacetophenone" .
Synthesis Analysis
In one study, a mixture of 1-(6-aminobenzo[1,3]dioxol-5-yl)ethanone and 2-oxo-1,2-dihydroquinoline-3-carbaldehyde in ethanol containing 20% (w/v) aqueous sodium hydroxide solution was heated under reflux for 10 minutes .Molecular Structure Analysis
The title compound, C15H12N2O3, crystallizes with Z′ = 2 in the space group P\overline {1} and the intramolecular dimensions show evidence for a polarized molecular–electronic structure . Each of the two independent types of molecule forms its own hydrogen-bonded supramolecular substructure .Physical And Chemical Properties Analysis
The compound “1-(6-Amino-1,3-benzodioxol-5-yl)ethanone” has a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol .Mécanisme D'action
The mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed to act by binding to and inhibiting the activity of enzymes involved in the production of certain metabolites. Specifically, it is believed to bind to and inhibit the activity of cyclooxygenase-2 (COX-2), monoamine oxidase (MAO), acetylcholinesterase (AChE), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of metabolites such as prostaglandins, monoamines, and leukotrienes, which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been studied for its potential use as an anti-inflammatory agent and as an antifungal agent. In studies, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one has been shown to inhibit the production of prostaglandins and other metabolites involved in inflammation. Additionally, it has been shown to inhibit the growth of fungi in vitro, suggesting that it may have potential as an antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in lab experiments is its high purity and high yield when synthesized. Additionally, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is that its mechanism of action is not yet fully understood, so its effects in vivo are not yet known. Additionally, 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one is not yet approved for use in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
The potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a therapeutic agent is still being explored. Future research could focus on further elucidating the mechanism of action of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one, as well as exploring its potential use in treating a variety of diseases and conditions. Additionally, further research could focus on exploring the safety and efficacy of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one in humans, as well as its potential use as an antifungal agent. Finally, further research could focus on exploring the potential of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one as a tool for biophysical research.
Méthodes De Synthèse
3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one can be synthesized using a variety of methods. The most common method is a three-step reaction involving the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring, and finally the oxidation of the amino group. This method yields a high yield of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one with excellent purity. Other methods for the synthesis of 3-(6-Amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one include the reaction of 6-amino-1,3-benzodioxole with an alkylating agent, followed by the addition of an oxazolidinone ring and the oxidation of the amino group.
Applications De Recherche Scientifique
Synthèse de dérivés de chalcone
Les chalcones sont précieuses dans divers domaines scientifiques, et 2-oxo-1,3-oxazolidin-3-yl-(6-amino-1,3-benzodioxol-5-yl) peut être utilisé comme précurseur dans la synthèse de dérivés de chalcone. Ces dérivés ont montré une activité inhibitrice sur l'α-glucosidase, ce qui est important dans la recherche sur le diabète .
Développement de matériaux optiques non linéaires
En raison de leur système de doubles liaisons conjuguées, les chalcones présentent des propriétés optiques non linéaires. Le composé en question pourrait être utilisé dans le développement de matériaux optiques non linéaires, essentiels à la création de commutateurs et de modulateurs optiques .
Fabrication de colorants
Les chalcones et leurs dérivés sont connus pour être utilisés dans la fabrication de colorants. Le composé 2-oxo-1,3-oxazolidin-3-yl-(6-amino-1,3-benzodioxol-5-yl) pourrait servir de matière première pour la synthèse de nouveaux colorants ayant des applications potentielles dans les textiles et les encres .
Chimie supramoléculaire
Ce composé a des applications potentielles en chimie supramoléculaire en raison de sa capacité à former des liaisons hydrogène. Il peut être utilisé pour créer des sous-structures supramoléculaires essentielles à la conception de machines et de capteurs moléculaires .
Applications pharmaceutiques
Les caractéristiques structurelles de 2-oxo-1,3-oxazolidin-3-yl-(6-amino-1,3-benzodioxol-5-yl) en font un candidat pour des applications pharmaceutiques. Ses dérivés pourraient être explorés pour leur potentiel thérapeutique, en particulier comme inhibiteurs de l'α-glucosidase pour la gestion du diabète .
Synthèse d'alcaloïdes
Les alcaloïdes ont une large gamme d'activités biologiques, et ce composé pourrait être utilisé comme précurseur dans la synthèse totale des alcaloïdes Dubamine et Graveoline, qui ont montré des propriétés anticancéreuses .
Safety and Hazards
Propriétés
IUPAC Name |
3-(6-amino-1,3-benzodioxol-5-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c11-6-3-8-9(16-5-15-8)4-7(6)12-1-2-14-10(12)13/h3-4H,1-2,5,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJLNPGYABRGGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC3=C(C=C2N)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














